molecular formula C25H23N3O5 B3672441 5-[(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3672441
M. Wt: 445.5 g/mol
InChI Key: BILLHLCFOCGISO-UHFFFAOYSA-N
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Description

5-[(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a combination of indole, pyrimidine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can be approached through multi-step organic synthesis. A possible synthetic route may involve:

    Formation of the indole derivative: Starting from an appropriate indole precursor, functionalization at the 3-position can be achieved through electrophilic substitution reactions.

    Attachment of the phenoxy group: The phenoxy group can be introduced via nucleophilic aromatic substitution or through a coupling reaction such as the Ullmann reaction.

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Final assembly: The final compound can be assembled through a condensation reaction between the indole derivative and the pyrimidine precursor under suitable conditions.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound 5-[(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and prop-2-en-1-yl groups can be oxidized under suitable conditions.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may exhibit interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. It can be used as a lead compound for drug discovery and development.

Medicine

In medicine, derivatives of this compound may be investigated for their potential therapeutic effects. They can be used in the design of new pharmaceuticals targeting specific diseases.

Industry

In industry, the compound can be used in the development of new materials with unique properties. For example, it may be used in the synthesis of polymers or as a component in electronic devices.

Mechanism of Action

The mechanism of action of 5-[(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds such as indole-3-carbinol and indomethacin.

    Pyrimidine derivatives: Compounds such as uracil and thymine.

    Phenoxy derivatives: Compounds such as 2,4-dichlorophenoxyacetic acid.

Uniqueness

The uniqueness of 5-[(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione lies in its combination of structural motifs from indole, pyrimidine, and phenoxy groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[[1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-3-6-16-9-10-21(22(13-16)32-2)33-12-11-28-15-17(18-7-4-5-8-20(18)28)14-19-23(29)26-25(31)27-24(19)30/h3-5,7-10,13-15H,1,6,11-12H2,2H3,(H2,26,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILLHLCFOCGISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
Reactant of Route 2
5-[(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
Reactant of Route 3
5-[(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
5-[(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
5-[(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
5-[(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

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